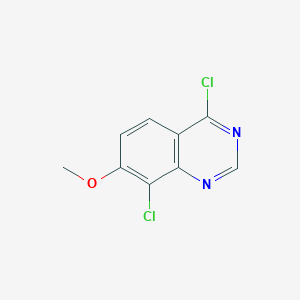

4,8-Dichloro-7-methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOVWXKELWUGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,8 Dichloro 7 Methoxyquinazoline

Established Synthetic Pathways to Functionalized Quinazoline (B50416) Ring Systems

The construction of the quinazoline scaffold, a privileged structure in medicinal chemistry, relies on a set of robust and versatile chemical reactions. These methods allow for the assembly of the core bicyclic system from acyclic or monocyclic precursors and its subsequent functionalization.

Cyclization Strategies Involving Anthranilic Acid Derivatives and Related Precursors

The most prevalent methods for assembling the pyrimidine (B1678525) ring of the quinazoline system commence with derivatives of anthranilic acid (2-aminobenzoic acid). These strategies capitalize on the ortho-relationship of the amino and carboxyl groups to facilitate ring closure.

A cornerstone of quinazoline synthesis is the reaction of anthranilic acid with formamide (B127407), often referred to as the Niementowski reaction. googleapis.comnih.gov Heating anthranilic acid in an excess of formamide leads to the formation of quinazolin-4(3H)-one through a condensation process involving the cleavage of two water molecules. nih.gov Another well-established route involves the reaction of anthranilic acid or its derivatives with urea (B33335) or potassium cyanate, which typically yields quinazoline-2,4-diones. nih.govorgsyn.org These diones serve as crucial intermediates for further functionalization.

Alternative precursors, such as 2-nitrobenzoic acid derivatives, can also be employed. Through a one-pot reductive N-heterocyclization, the nitro group is reduced in situ to an amine, which then undergoes cyclocondensation with a C1 source like formamide to yield the quinazolinone core. googleapis.com The versatility of these methods is further enhanced by techniques such as ultrasound-assisted synthesis, which can improve reaction efficiency. chemicalbook.com

Halogenation Protocols for Dichloroquinazoline Scaffold Formation

The introduction of chlorine atoms, particularly at the 2- and 4-positions of the quinazoline ring, is a critical step for creating versatile intermediates. The resulting dichloroquinazolines are highly amenable to subsequent substitution reactions.

The standard protocol for generating a 2,4-dichloroquinazoline (B46505) involves the chlorination of a quinazoline-2,4-dione precursor. orgsyn.org This transformation is typically accomplished using potent chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF), or thionyl chloride (SOCl₂). chemicalbook.comgoogle.com Similarly, a hydroxyl group at the 4-position of a quinazolin-4-one can be readily converted to a chloride. The chlorination of 7-chloro-4-hydroxyquinoline (B73993) to 4,7-dichloroquinoline (B193633) using phosphorus oxychloride is a well-documented example of this type of transformation, which is directly applicable to the quinazoline system. orgsyn.orgchemicalbook.comrsc.orgorganic-chemistry.org Industrial-scale preparations often involve heating the hydroxy-quinazoline intermediate with a chlorinating agent, followed by a controlled workup to isolate the dichloro-product. rsc.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of chloro-substituted quinazolines. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards displacement by nucleophiles.

In 2,4-dichloroquinazoline systems, there is a marked difference in reactivity between the two chlorine atoms. The C4-position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2-position. researchgate.netatlantis-press.com This regioselectivity is consistently observed and allows for the selective substitution at the 4-position by a wide range of nucleophiles, particularly primary and secondary amines, to yield 4-amino-2-chloroquinazoline derivatives. researchgate.net This selective reaction is fundamental to the synthesis of numerous biologically active compounds. The second chlorine at the C2-position can then be substituted under more forcing conditions if desired, allowing for the stepwise introduction of different functionalities.

Specific Synthetic Routes for 4,8-Dichloro-7-methoxyquinazoline

Step-by-Step Synthesis from Precursors and Intermediates

A logical synthetic pathway to this compound would begin with a suitably substituted benzoic acid and proceed through the formation of a quinazolinone intermediate, followed by chlorination.

Proposed Synthetic Pathway:

Nitration: The synthesis could commence with a precursor like 4-hydroxy-3-methoxybenzoic acid. Nitration, using a mixture of concentrated nitric and sulfuric acids, would introduce a nitro group onto the benzene (B151609) ring, likely yielding 4-hydroxy-3-methoxy-2-nitrobenzoic acid, a known transformation. nih.gov

Chlorination of the Benzene Ring: The next step would involve the selective chlorination of the aromatic ring to introduce a chlorine atom at the position that will become C8 of the quinazoline. Direct chlorination of activated aromatic rings is a standard procedure.

Reduction of Nitro Group: The nitro group is then reduced to an amine to form the key precursor, 2-amino-3-chloro-4-methoxybenzoic acid. This reduction is typically achieved using agents like tin(II) chloride or catalytic hydrogenation. This step is analogous to the reduction step in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Cyclization to Quinazolinone: The resulting anthranilic acid derivative would then be cyclized to form the quinazolinone ring. Heating with formic acid is an effective method for this transformation, which would yield 8-chloro-7-methoxyquinazolin-4(3H)-one . This cyclization is precedented in the synthesis of other 8-substituted quinazolinones. nih.gov

Chlorination of Quinazolinone: The final step is the conversion of the 4-hydroxyl group of the quinazolinone to a chloride to furnish the target compound, This compound . This is achieved by treating the intermediate with a chlorinating agent like phosphorus oxychloride or thionyl chloride, a standard and high-yielding procedure in quinazoline chemistry. nih.govchemicalbook.com

Optimization of Reaction Conditions and Yields for Scalable Production

For any synthetic route to be viable for large-scale production, optimization of each step is crucial to maximize yield, minimize costs, and ensure operational simplicity. The proposed synthesis for this compound involves several steps where reaction conditions can be fine-tuned.

The cyclization and chlorination steps are particularly critical. For the Niementowski-type cyclization, parameters such as the ratio of the anthranilic acid to the C1 source (e.g., formamide), reaction temperature, and reaction time significantly influence the yield. nih.gov For the final chlorination step, the choice of chlorinating agent, the use of a solvent, reaction temperature, and duration are key variables that must be optimized. Patents for related dichloroquinazolines and dichloroquinolines provide insight into scalable conditions, often detailing specific temperature ranges and reaction times to achieve high conversion and yield. orgsyn.orgchemicalbook.comrsc.org

The following table summarizes typical conditions for the key chlorination step, drawn from procedures for analogous compounds, which would serve as a starting point for optimizing the synthesis of this compound.

| Precursor | Chlorinating Agent | Solvent | Temperature | Time | Yield | Reference |

| 7-Methoxyquinolin-4(1H)-one | Phosphorus oxychloride | None | Heating/Reflux | 3 h | 88% | chemicalbook.com |

| 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride | Toluene | 100°C (Reflux) | 3 h | 86% (crude) | rsc.org |

| 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride | None | Reflux | 1-2 h | 89.5% | organic-chemistry.org |

| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | Phosphorus oxychloride | Dowtherm A | 135-140°C | 1 h | 55-60% (overall) | orgsyn.org |

| 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one | Thionyl chloride | Dioxane | Reflux | 75 min | Not specified | nih.gov |

This data illustrates that phosphorus oxychloride is a common and effective reagent, often used neat or in a high-boiling solvent. Reaction times typically range from 1 to 3 hours at reflux temperatures, with yields generally being high. Optimization for the specific synthesis of this compound would involve screening these parameters to find the most efficient and economical conditions for scalable production.

Chemical Reactivity and Derivatization Pathways of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The two chlorine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group at the C7 position and the nitrogen atoms within the pyrimidine ring influence the electron density distribution of the aromatic system, thereby modulating the reactivity of the chloro substituents.

Selective Functionalization and Substitution Reactions at Quinazoline Ring Positions

The quinazoline ring system, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In di- and tri-chloro-substituted quinazolines, the C4 position is generally the most electrophilic and, therefore, the most reactive towards nucleophiles. This high reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the pyrimidine ring to stabilize the Meisenheimer intermediate formed during the substitution process.

In the case of this compound, the C4-chloro substituent is anticipated to be significantly more reactive than the C8-chloro substituent. This regioselectivity allows for the sequential displacement of the chlorine atoms, providing a pathway to dissymmetrically substituted quinazoline derivatives. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to achieve selective functionalization at the C4 position. The reaction typically proceeds under mild conditions, often in a suitable solvent in the presence of a base to neutralize the liberated hydrochloric acid.

For instance, treatment of 2,4-dichloroquinazoline precursors with a range of primary or secondary amines consistently results in selective substitution at the C4-position. nih.gov This principle can be extended to this compound, where reaction with an amine would be expected to yield the corresponding 4-amino-8-chloro-7-methoxyquinazoline derivative.

| Nucleophile | Expected Product at C4 |

| Primary Amine (R-NH₂) | 4-(Alkyl/Aryl)amino-8-chloro-7-methoxyquinazoline |

| Secondary Amine (R₂NH) | 4-(Dialkyl/Diaryl)amino-8-chloro-7-methoxyquinazoline |

| Alcohol (R-OH) / Alkoxide (R-O⁻) | 4-Alkoxy/Aryloxy-8-chloro-7-methoxyquinazoline |

| Thiol (R-SH) / Thiolate (R-S⁻) | 4-(Alkyl/Aryl)thio-8-chloro-7-methoxyquinazoline |

This table presents the expected products from the selective nucleophilic aromatic substitution at the C4 position of this compound.

The substitution of the C8-chloro group generally requires more forcing reaction conditions, such as higher temperatures or the use of a stronger nucleophile, after the C4 position has been functionalized. This difference in reactivity provides a strategic advantage in the synthesis of complex, multi-substituted quinazolines.

Exploration of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uwindsor.ca The chloro substituents on this compound serve as ideal handles for such transformations, including well-known reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Similar to nucleophilic substitution, the C4-chloro group is expected to be more reactive in palladium-catalyzed cross-coupling reactions. This allows for selective coupling at this position while leaving the C8-chloro group intact for subsequent transformations. The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, or Negishi reactions) or coordination of an alkene or alkyne (for Heck and Sonogashira reactions), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Examples of Potential Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Expected Product at C4 |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | 4-Aryl/heteroaryl-8-chloro-7-methoxyquinazoline |

| Heck Coupling | Alkene | 4-Alkenyl-8-chloro-7-methoxyquinazoline |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-8-chloro-7-methoxyquinazoline |

| Buchwald-Hartwig Amination | Amine | 4-Amino-8-chloro-7-methoxyquinazoline |

| Stille Coupling | Organostannane | 4-Alkyl/Aryl-8-chloro-7-methoxyquinazoline |

This table illustrates potential palladium-catalyzed cross-coupling reactions that can be performed on the C4 position of this compound.

The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky phosphine (B1218219) ligands can often enhance the rate of reductive elimination and prevent side reactions. The development of sequential, one-pot cross-coupling strategies, where both the C4 and C8 positions are functionalized with different partners, represents a powerful approach for the rapid construction of diverse chemical libraries based on the 7-methoxyquinazoline (B158907) scaffold.

Biological Activity and Mechanistic Pharmacology of 4,8 Dichloro 7 Methoxyquinazoline and Its Analogs

Receptor Tyrosine Kinase (RTK) Inhibitory Efficacy

The quinazoline (B50416) scaffold, particularly the 4-anilinoquinazoline (B1210976) framework, has been instrumental in the development of numerous potent inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cellular signaling pathways that control growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The 4-anilinoquinazoline moiety is a highly effective pharmacophore for targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). The quinazoline ring system acts as a scaffold that mimics the adenine portion of ATP. Structure-activity relationship (SAR) studies have revealed that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for activity, typically forming hydrogen bonds with key methionine residues (e.g., Met793) in the hinge region of the EGFR kinase domain. nih.gov

Substitutions on the quinazoline ring significantly impact potency. Electron-donating groups, such as methoxy (B1213986) groups, at positions 6 and 7 are generally favored as they enhance the binding affinity. nih.gov For instance, the 4-(3-bromoanilino)-6,7-dimethoxyquinazoline derivative is an exceptionally potent inhibitor of EGFR tyrosine kinase activity, with an IC50 value in the picomolar range (29 pM). nih.gov The presence of a methoxy group at position 7, as in the subject compound, is consistent with this principle for potent EGFR inhibition.

Halogen substitutions, such as chlorine, also play a critical role. While data on 8-chloro substitution is less common, chloro-substituents on the 4-anilino portion of the molecule are known to increase inhibitory activity. nih.gov Furthermore, studies on 5-chloro and 6-chloro quinazoline derivatives have demonstrated potent biological effects, including the inhibition of tumor cell growth. google.comnih.gov The combined electronic and steric effects of the two chloro atoms and the methoxy group in 4,8-dichloro-7-methoxyquinazoline would collectively determine its specific binding affinity and inhibitory profile against EGFR.

| Compound/Analog | Substitutions | EGFR IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | 6,7-di-OCH₃; 3-Br on aniline (B41778) | 0.029 | nih.gov |

| Gefitinib | 7-OCH₃, 6-morpholinoethoxy; 3-Cl, 4-F on aniline | 2.7 - 33 | nih.gov |

| Erlotinib | 6,7-bis(2-methoxyethoxy); 3-ethynyl on aniline | 2 | nih.gov |

| Analog 5 (Zhang et al.) | 7-(4-methylpiperazin-1-yl)propoxy; 3-Cl on aniline | 1 | nih.gov |

Modulation of ErbB2 and Other Related RTK Pathways

Many quinazoline-based EGFR inhibitors exhibit activity against other members of the ErbB receptor family, most notably ErbB2 (also known as HER2). ugr.es This dual inhibition can be a valuable therapeutic strategy, as co-expression or heterodimerization of ErbB receptors is common in tumors. Lapatinib is a benchmark dual EGFR/ErbB2 inhibitor that features the 4-anilinoquinazoline core. nih.govugr.es

The structural features that govern selectivity between EGFR and ErbB2 are subtle. The potency of Lapatinib against ErbB2 is attributed in part to its 4-(3-fluorophenyl)methoxy-anilino side chain, which can access and form novel interactions within the kinase binding site. nih.govugr.es Research into isoquinoline-tethered quinazoline derivatives has shown that specific substitutions can significantly enhance selectivity for HER2 over EGFR. In one study, replacing a methyl group with a chloro substituent on the quinazoline backbone improved the inhibitory activity against HER2 beyond that of Lapatinib. nih.gov This highlights the significant impact that halogenation of the quinazoline core can have on directing the inhibitory profile towards specific members of the ErbB family.

| Compound/Analog | EGFR IC₅₀ (nM) | ErbB2 (HER2) IC₅₀ (nM) | Reference |

|---|---|---|---|

| Lapatinib | 10.8 | 9.8 | ugr.es |

| Gefitinib | 2.7 - 33 | >1000 | ugr.es |

| Erlotinib | 2 | >1000 | ugr.es |

| Compound 13f (Kim et al.) | 12 | 1.5 | nih.gov |

Assessment of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Simultaneous inhibition of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a recognized strategy in cancer therapy, as these pathways can have synergistic effects on tumor growth and angiogenesis. tbzmed.ac.ir The quinazoline scaffold is also effective for targeting VEGFR-2. Vandetanib is a clinically approved multi-kinase inhibitor with a quinazoline core that targets VEGFR-2, VEGFR-3, and EGFR. nih.govnih.gov

SAR studies indicate that many structural features favorable for EGFR inhibition are retained for VEGFR-2 inhibition. The 4-anilino linker is effective for targeting both kinases. tbzmed.ac.ir Small, lipophilic, and electron-withdrawing groups on the aniline ring, such as chloro or fluoro groups, are beneficial for activity against both EGFR and VEGFR-2. nih.govtbzmed.ac.ir Specific modifications have been explored to create dual inhibitors. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and shown to be potent dual inhibitors, with one analog being approximately 7-fold more potent against VEGFR-2 and 11-fold more potent against EGFR compared to its parent compound. researchgate.net The presence of chloro and methoxy groups on the quinazoline ring of this compound suggests a potential for activity against VEGFR-2, though the specific inhibitory profile would depend on the precise interactions within the kinase domain.

| Compound/Analog | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|

| Vandetanib | 0.04 | nih.gov |

| Sorafenib (non-quinazoline) | 0.09 | tbzmed.ac.ir |

| Compound 16 (Abdel-Maksoud et al.) | 0.29 | mdpi.com |

| Compound 8o (Barbosa et al.) | 0.047 | researchgate.net |

Non-Receptor Kinase and Enzyme Modulation

Beyond receptor tyrosine kinases, the versatile quinazoline scaffold has been utilized to develop inhibitors for non-receptor kinases and other enzymes involved in critical cellular processes.

Inhibition of Src and Abl Kinases

The non-receptor tyrosine kinases Src and Abl are key regulators of cell proliferation, survival, and motility. The 4-anilino-3-quinolinecarbonitrile derivative Bosutinib is a potent dual inhibitor of Src and Abl kinases. mdpi.com While not a quinazoline, its structural similarity highlights the potential of related heterocyclic scaffolds to target these kinases.

Research into styrylquinazoline derivatives has demonstrated direct activity against Abl and Src family kinases. A study identified a 4-thioaryl-substituted styrylquinazoline that inhibited 90.81% of Abl kinase activity at a concentration of 0.5 µM. nih.gov Another compound from the same series, featuring a 7-chloro-substituted quinazoline ring, showed moderate (41%) inhibition of Abl, while a different analog displayed strong inhibition (79%) of the Src family kinases Lck and Src. nih.gov These findings indicate that appropriate substitution on the quinazoline ring, including with chlorine, can yield potent inhibitors of non-receptor tyrosine kinases.

| Compound/Analog Class | Target Kinase | Inhibition | Reference |

|---|---|---|---|

| Styrylquinazoline IS1 | Abl | 90.81% at 0.5 µM | nih.gov |

| Styrylquinazoline IS1 | Src | 79% at 0.5 µM | nih.gov |

| Styrylquinazoline IS15 | Abl | 41% at 0.5 µM | nih.gov |

| Bosutinib | Src | IC₅₀ = 1.2 nM | mdpi.com |

Activity Against p97/VCP ATPase

The ATPase p97, also known as Valosin-Containing Protein (VCP), is essential for protein homeostasis and is a target for cancer therapy. Several quinazoline-based compounds have been identified as p97 inhibitors. The benchmark compound in this class is DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine). nih.govnih.gov

Structure-activity relationship studies of DBeQ analogs have shown that the quinazoline backbone is a key area for modification to improve potency. nih.gov A highly relevant finding is that the introduction of a methoxy group at the 8-position of the quinazoline ring resulted in compounds with a more than threefold higher binding affinity to p97 compared to DBeQ. nih.gov This demonstrates that substitutions on the benzene (B151609) portion of the quinazoline core, such as the 7-methoxy and 8-chloro groups in the subject compound, can have a profound impact on the interaction with the p97 ATPase. The inhibitory activity of these 8-methoxy analogs against p97 ATPase was also significantly more potent than the investigational drug CB-5083. nih.gov

| Compound/Analog | p97 Binding Affinity (Kd, µM) | p97 ATPase Inhibition (IC₅₀, µM) | Reference |

|---|---|---|---|

| DBeQ | 0.68 | 0.78 | nih.gov |

| CB-5083 | 0.0017 | 0.011 | nih.gov |

| Analog 6 (8-methoxy) | 0.14 | 0.008 | nih.gov |

| Analog 7 (8-methoxy) | 0.21 | 0.006 | nih.gov |

Dual Inhibition of Histone Deacetylase (HDAC) and G9a

The quinazoline core is recognized as a "privileged structure" in the design of epigenetic modulators, including inhibitors of histone deacetylase (HDAC) and the histone methyltransferase G9a. researchgate.net Dual inhibition of these two enzymes is a promising strategy in oncology, as they are both implicated in aberrant gene expression and cancer cell proliferation.

Researchers have explored the quinazoline scaffold for its potential to inhibit both HDAC and G9a. The general approach involves incorporating the lipophilic quinazoline core, which resembles the bulky cap region of known HDAC inhibitors, with a zinc-binding group characteristic of HDAC inhibitors, connected by a suitable linker. researchgate.net This molecular hybridization aims to create a single molecule capable of interacting with both targets.

One such study led to the development of a series of quinazoline-based dual inhibitors. A notable compound from this series demonstrated inhibitory activity against both G9a and HDAC in the low micromolar range in cell-based assays. researchgate.net While specific data for this compound is not available, a related analog, 2,4-dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline , has been identified as a G9a inhibitor. nih.gov This suggests that the dichloro-methoxy-quinazoline skeleton can serve as a foundation for G9a inhibition.

The G9a enzyme, along with the closely related G9a-like protein (GLP), is responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2), a mark associated with transcriptional repression. nih.govnih.gov Inhibition of G9a can lead to the reactivation of tumor suppressor genes. nih.gov The well-known G9a inhibitor BIX-01294, which features a diazepin-quinazolin-amine structure, binds to the substrate peptide groove of the enzyme, preventing the binding of histone H3. nih.gov This mechanism is likely shared by other quinazoline-based G9a inhibitors.

| Compound | Target(s) | Activity | Reference |

| Quinazoline-based dual inhibitor | G9a and HDAC | Low micromolar inhibition in cell-based assays | researchgate.net |

| 2,4-dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline | G9a | G9a inhibitor | nih.gov |

| BIX-01294 | G9a/GLP | Reduces H3K9me2 levels | nih.gov |

Targeting CLK Kinases and Aurora B Kinase

The quinazoline scaffold has also been investigated for its potential to inhibit various protein kinases involved in cell cycle regulation and mitosis, including Cdc2-like kinases (CLKs) and Aurora kinases.

Aurora B kinase , a key regulator of mitosis, is essential for proper chromosome segregation and cytokinesis. plos.org Its overexpression is common in many cancers, making it an attractive therapeutic target. Several quinazoline derivatives have been developed as potent Aurora B inhibitors. For instance, AZD1152 and ZM447439 are two such inhibitors that have reached clinical stages of development. plos.org The development of these compounds indicates that the quinazoline core can be effectively utilized to design selective Aurora B inhibitors. While no specific data on this compound's effect on Aurora B is available, the general success of this scaffold suggests potential activity.

Furthermore, Cdc7 kinase has been shown to stimulate Aurora B kinase activity during the M-phase of the cell cycle. nih.govigakuken.or.jpnih.gov Inhibition of Cdc7 can lead to a reduction in Aurora B activity, suggesting an indirect way to modulate Aurora B function. igakuken.or.jpnih.gov

Inhibition of Acetylcholinesterase (AChE) and β-Secretase (BACE1)

In the context of neurodegenerative diseases such as Alzheimer's disease, the dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) is a well-regarded therapeutic strategy. nih.govnih.govresearchgate.netmdpi.com AChE inhibitors increase the levels of the neurotransmitter acetylcholine, while BACE1 inhibitors reduce the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govnih.govmdpi.com

While direct evidence of this compound inhibiting AChE and BACE1 is lacking, the broader quinoline and quinazoline class of compounds have been explored for this dual activity. nih.govnih.govresearchgate.net The development of multi-target-directed ligands often involves combining pharmacophores known to interact with each target. For instance, a scaffold that binds to AChE might be chemically linked to one that binds to BACE1 to create a single molecule with dual inhibitory action. nih.gov

Researchers have successfully identified dual inhibitors of AChE and BACE1 with IC50 values in the micromolar range. nih.govnih.govresearchgate.net For example, certain compounds have been found to inhibit both AChE with an IC50 between 4–7 μM and BACE1 with an IC50 between 50–65 μM. nih.govnih.govresearchgate.net

| Target Enzyme | Role in Disease | Inhibition Strategy | Reference |

| Acetylcholinesterase (AChE) | Breaks down acetylcholine | Inhibition increases neurotransmitter levels | nih.govnih.gov |

| β-Secretase (BACE1) | Involved in amyloid-β production | Inhibition reduces amyloid plaque formation | mdpi.com |

Cellular Antiproliferative and Apoptosis-Inducing Mechanisms

Quinazoline derivatives are well-documented for their potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.

Impact on Cell Cycle Progression and Induction of Cell Cycle Arrest

A common mechanism by which quinazoline-based compounds exert their anticancer effects is through the disruption of the cell cycle. Several analogs have been shown to induce cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.

For example, certain novel quinazoline derivatives carrying a substituted-sulfonamide moiety have been shown to halt cell cycle progression at the G2/M phase in MCF-7 breast cancer cells. researchgate.net This arrest is often accompanied by an increase in the population of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov A related 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivative, compound 18B , also demonstrated the ability to induce apoptosis in HCT116 and HepG2 cancer cells. nih.gov

Similarly, a study on 4-anilinoquinazoline analogues revealed that the compound DW-8 induced cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov The distribution of cells in different phases of the cell cycle after treatment with such compounds is a key indicator of their mechanism of action. For instance, treatment of SW620 cells with DW-8 led to a significant increase in the percentage of cells in the G2 phase. nih.gov

| Compound/Analog | Cell Line | Effect on Cell Cycle | Reference |

| Quinazoline-sulfonamide derivative (4d) | MCF-7 | G2/M phase arrest | researchgate.net |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | HCT116, HepG2 | Apoptosis induction | nih.gov |

| 4-anilinoquinazoline (DW-8) | SW620 | G2 phase arrest | nih.gov |

Unraveling Apoptotic Pathways: Molecular and Cellular Events

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Quinazoline derivatives have been shown to trigger apoptosis through various molecular pathways.

Morphological changes associated with apoptosis, such as cell shrinkage, nuclear condensation, and fragmentation, are often observed in cancer cells treated with quinazoline compounds. nih.gov For instance, the 4-anilinoquinazoline analog DW-8 was found to induce these characteristic changes in SW620 cells. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common route activated by these compounds. This pathway involves the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.gov The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, which ultimately leads to cell death. nih.gov Treatment of SW620 cells with DW-8 resulted in a significant increase in apoptotic cells, a loss of mitochondrial membrane potential, and the activation of caspases-9, -3, and -7. nih.gov

Regulation of Gene and Protein Expression Profiles in Targeted Cells

The antiproliferative and apoptotic effects of quinazoline derivatives are underpinned by their ability to modulate the expression of key genes and proteins that regulate cell survival and death.

A critical aspect of apoptosis regulation is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Many quinazoline compounds have been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2. nih.gov In the case of the 4-anilinoquinazoline analog DW-8 , a concentration-dependent decrease in the expression of Bcl-2 was observed in SW620 cells. nih.gov

Furthermore, the Wnt/β-catenin signaling pathway, which is often overactivated in cancer, can be targeted by quinazoline derivatives. A study on 4,7-disubstituted 8-methoxyquinazoline analogs found that the most potent compound, 18B , downregulated the β-catenin/TCF4 signaling pathway. nih.gov This was evidenced by a reduction in the protein expression of β-catenin and TCF4, as well as decreased mRNA levels of their target genes, c-MYC and Cyclin D1, in HCT116 cells. nih.gov

| Compound/Analog | Cell Line | Key Molecular Effects | Reference |

| 4-anilinoquinazoline (DW-8) | SW620 | Decreased Bcl-2 expression, increased cytochrome c release, activation of caspases-9, -3, and -7 | nih.gov |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | HCT116 | Downregulation of β-catenin and TCF4 protein expression; decreased mRNA levels of c-MYC and Cyclin D1 | nih.gov |

Evaluation of Diverse Biological Activities

The quinazoline scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects. The specific substitution pattern of halogens and methoxy groups, as seen in this compound, is a key area of research for developing new therapeutic agents. This section explores the diverse biological activities of this compound and its structural analogs, focusing on their antimicrobial, anti-inflammatory, antihypertensive, and antileishmanial properties.

Analogs of this compound have shown notable activity against a range of microbial pathogens, including both bacteria and fungi. The core quinazoline and related quinoline structures are central to this antimicrobial potential.

Antibacterial Activity: Derivatives of 6,7-dimethoxyquinazoline have been synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. researchgate.net Studies on quinoxaline-based compounds, which are structurally related to quinazolines, have identified potent broad-spectrum antibacterial agents. nih.gov For instance, certain C-2 amine-substituted quinoxaline analogues exhibited good to moderate activity against Staphylococcus aureus, Bacillus subtilis, methicillin-resistant S. aureus (MRSA), and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov One particularly potent compound from this series demonstrated strong inhibitory effects across various bacterial strains and also showed an ability to disperse established bacterial biofilms. nih.gov Mechanistic studies suggest that these compounds exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. nih.gov Similarly, derivatives of 7-methoxyquinoline have been investigated, with some showing significant effects against pathogenic microbes responsible for urinary tract infections. nih.gov

Antifungal Activity: The antifungal potential of quinazoline and quinoline analogs has also been a subject of investigation. Certain 6,7-dimethoxyquinazoline derivatives were screened against the fungal strain Candida albicans. researchgate.net In a study of 7-chloroquinoline derivatives, several compounds exhibited significant in vitro antifungal activity against various Candida species, including C. albicans, C. parapsilosis, and C. tropicalis. researchgate.net One derivative, featuring a fluorine substitution on an associated phenyl ring, showed the highest activity with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL against C. albicans, results comparable to the standard drug fluconazole. researchgate.net The presence and position of specific substituents on the core structure appear crucial in determining the potency of the antifungal effect. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Quinoxaline Analogues (5m-5p) | S. aureus | 4–16 | nih.gov |

| Quinoxaline Analogues (5m-5p) | B. subtilis | 8–32 | nih.gov |

| Quinoxaline Analogues (5m-5p) | MRSA | 8–32 | nih.gov |

| Quinoxaline Analogues (5m-5p) | E. coli | 4–32 | nih.gov |

| 7-Chloro-4-arylhydrazonequinoline (4a) | Candida albicans (Antifungal) | 25 | researchgate.net |

Chronic inflammation is a contributing factor to a variety of diseases. nih.gov Quinazoline derivatives have been identified as potential modulators of the inflammatory response. Research into a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives demonstrated significant anti-inflammatory potential. researchgate.net The activity of these compounds was evaluated using an in vitro protein denaturation method, which serves as a model for inflammation. researchgate.net

In these studies, the inhibition of protein (egg albumin) denaturation was measured and compared to the standard anti-inflammatory drug, diclofenac sodium. Several of the synthesized quinazoline derivatives showed good anti-inflammatory activity. researchgate.net The results indicated that the presence of bulky substituents on the aryl amino ring contributed significantly to the anti-inflammatory effect. One compound in the series demonstrated the highest activity, with an IC50 value of 1.772 µg/ml, which is comparable to the standard drug. researchgate.net The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pain-mediating prostaglandins. While the precise mechanism for these specific quinazoline derivatives was not fully elucidated in the cited studies, their ability to prevent protein denaturation suggests they may interfere with inflammatory pathways. researchgate.net

| Compound | Method | Activity (IC50 in µg/ml) | Reference |

|---|---|---|---|

| Compound 4 (a 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative) | Protein Denaturation Inhibition | 1.772 | researchgate.net |

| Diclofenac Sodium (Standard) | Protein Denaturation Inhibition | Not specified in abstracts | researchgate.net |

Quinazoline derivatives are well-established as effective antihypertensive agents, largely through their mechanism as alpha-1 adrenoceptor antagonists. nih.govnih.gov These drugs block the effects of catecholamines on alpha-1 receptors located on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. mhmedical.com

A series of 4-amino-6,7-dimethoxyquinazoline derivatives were synthesized and tested for their antihypertensive activity in spontaneously hypertensive rats. nih.gov The study found that certain derivatives showed good antihypertensive activity. nih.gov One of the most active derivatives, Alfuzosin, demonstrated high selectivity for peripheral alpha-1 postjunctional adrenoceptors. nih.gov This selectivity is a key therapeutic feature, as it can reduce the likelihood of certain side effects. nih.gov Further research has confirmed that the apoptotic (cell death-inducing) effect of some quinazoline-based alpha-1 adrenoceptor antagonists, such as doxazosin and terazosin, on prostate cancer cells is independent of their ability to block the alpha-1 adrenoceptors. nih.gov This suggests a dual mechanism of action for these compounds, which is of significant interest for potential therapeutic applications beyond hypertension. nih.gov The core quinazoline structure is fundamental to this class of alpha-1 blockers. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The development of new, effective treatments is a global health priority. Analogs of this compound, particularly those based on the 7-chloroquinoline scaffold, have been investigated for their potential as antileishmanial agents. nih.gov

In one study, a series of hybrid compounds linking a 7-chloroquinoline core to various benzoyl groups were synthesized and evaluated against Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. nih.gov Several of these compounds demonstrated a potent leishmanicidal effect against the promastigote stage of the parasite, with IC50 values under 10 µM. nih.gov

The proposed mechanism of action for these compounds involves the disruption of the parasite's mitochondrial function. nih.gov Experiments showed that the active compounds could induce a collapse of the mitochondrial electrochemical membrane potential, a critical factor for parasite survival. nih.gov This disruption of mitochondrial function is a key target in the search for new antileishmanial drugs. The 7-chloro-4-aminoquinoline core is considered critical for this activity, facilitating drug accumulation and interaction at the target site. nih.gov

| Compound Class | Parasite Stage | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives (4b, 4c, 4e) | Promastigotes | < 10 | nih.gov |

Structure Activity Relationship Sar Investigations of 4,8 Dichloro 7 Methoxyquinazoline and Its Derivatives

Impact of Halogen Substituents at Positions 4 and 8 on Biological Activity and Target Binding

The presence and position of halogen atoms on the quinazoline (B50416) ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The chloro-substituents at positions 4 and 8 are of particular interest due to their electron-withdrawing nature and steric bulk.

The chlorine atoms at positions 4 and 8 are strongly electron-withdrawing, which has a profound effect on the electron density of the quinazoline ring system. The chlorine at position 4, in particular, enhances the electrophilic character of this position, making it susceptible to nucleophilic substitution reactions. This reactivity is often exploited in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which are a well-known class of kinase inhibitors. The nitrogen at position 1 (N-1) of the quinazoline ring often acts as a hydrogen bond acceptor, interacting with hinge region residues in the ATP-binding pocket of kinases. The electronic modulation by the C-4 and C-8 chloro groups can influence the basicity of the quinazoline nitrogens (N-1 and N-3) and thereby affect the strength of these crucial interactions.

General SAR studies on quinazoline derivatives have shown that the presence of halogen atoms at positions 6 and 8 can enhance antimicrobial activities. nih.gov This suggests that the electronic alterations induced by these substituents are beneficial for certain biological endpoints. For instance, in the context of anticancer agents, electron-withdrawing groups on the quinazoline ring can be advantageous for antiproliferative activity.

For example, in a series of 6,7-disubstituted-quinazolin-5,8-dione molecules, substitutions at different positions of an arylamino group attached to the quinazoline core resulted in varied topoisomerase inhibitory activity. nih.gov This highlights the importance of the spatial arrangement of substituents for target engagement. The specific placement of a chloro group at C-8, in conjunction with a C-4 chloro group, defines a distinct steric and electronic profile that can be leveraged to achieve selectivity for a particular biological target.

Influence of the Methoxy (B1213986) Group at Position 7 on Pharmacological Profiles

The 7-methoxy group is an electron-donating group, which can increase the electron density of the quinazoline ring system, counteracting the electron-withdrawing effects of the chloro-substituents to some extent. This electronic balance can be crucial for optimal target interaction. In many kinase inhibitors, the 6,7-dimethoxy substitution pattern is frequently observed to be favorable for activity. semanticscholar.org

The following table presents data on the cytotoxic potential of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives against HCT116 and HepG2 cancer cell lines, highlighting the importance of the substitution pattern for biological activity.

| Compound | R | X | IC50 (μM) HCT116 | IC50 (μM) HepG2 |

| 18A | 4-chlorophenyl | O | 10.12 ± 0.98 | 12.14 ± 1.04 |

| 18B | 4-fluorophenyl | O | 5.64 ± 0.68 | 7.89 ± 0.55 |

| 18C | 4-methoxyphenyl | O | 15.45 ± 1.21 | 18.23 ± 1.54 |

| 18D | 3,4-dimethoxyphenyl | O | 20.18 ± 1.87 | 23.18 ± 2.01 |

| 19A | 4-chlorophenyl | S | 8.24 ± 0.75 | 10.56 ± 0.92 |

| 19B | 4-fluorophenyl | S | 6.12 ± 0.59 | 8.45 ± 0.71 |

Data adapted from Neogi, K., et al. (2022). nih.govresearchgate.net

Rational Design Principles for Quinazoline Analogs

The SAR insights gained from 4,8-dichloro-7-methoxyquinazoline and related analogs can guide the rational design of new quinazoline derivatives with improved potency, selectivity, and pharmacological profiles. Key design principles include:

Fine-tuning Electronic Properties: The number and position of halogen substituents can be varied to modulate the electronic nature of the quinazoline core for optimal target binding. Replacing chlorine with other halogens like bromine or fluorine can systematically alter the electronic and steric properties.

Optimizing Substituents at Position 4: The C-4 position is a key handle for introducing diversity. The electrophilic nature of the C-4 chloro group allows for its displacement with various nucleophiles, such as anilines or other aromatic and aliphatic amines, to explore interactions with different regions of a target's binding site.

Exploring Positional Isomerism: The specific arrangement of substituents is critical. Synthesizing and testing isomers, for example, by moving the methoxy group from position 7 to 6 or 5, or altering the positions of the chloro groups, can lead to the discovery of compounds with improved activity or selectivity profiles.

Modulating Physicochemical Properties: The methoxy group at position 7 can be replaced with other alkoxy groups of varying chain lengths or with other functional groups to fine-tune lipophilicity and other pharmacokinetic parameters. For instance, introducing more polar groups could enhance aqueous solubility. nih.gov

In a study on 4,7-disubstituted 8-methoxyquinazolines, a structure-based drug design approach was used to develop novel inhibitors of the β-catenin/TCF4 interaction, demonstrating the power of rational design in creating potent and selective anticancer agents. nih.govresearchgate.net

Systematic Modification of Peripheral Substituents at the Quinazoline Core

The substitution pattern at the quinazoline core is a key determinant of the pharmacological activity of its derivatives. nih.gov Research on related quinazoline scaffolds, such as the 4,7-disubstituted 8-methoxyquinazoline, provides valuable insights into the potential SAR of this compound.

In a study focused on developing cytotoxic agents targeting the β-catenin/TCF4 signaling pathway, a series of 4,7-disubstituted 8-methoxyquinazoline derivatives were synthesized and evaluated. nih.govnih.govsemanticscholar.org These studies highlight the importance of substituents at the C4 and C7 positions. The core structure in this research, while not identical, shares the 8-substituted quinazoline feature and provides a strong basis for inferring the SAR of this compound.

The general approach involved maintaining the 8-methoxy group while introducing various aromatic amines at the C4 position and different cyclic amino groups at the C7 position. nih.govnih.gov This systematic modification allowed for the exploration of the chemical space around the quinazoline nucleus and the identification of key structural features required for potent biological activity.

One of the most potent compounds identified in this series was compound 18B , which demonstrated significant cytotoxic activity against HCT116 and HepG2 cancer cell lines. nih.govnih.govsemanticscholar.org The success of this derivative underscores the importance of the specific combination of substituents at C4 and C7. The N-methylpiperazine group at the C7 position and a substituted aniline (B41778) at the C4 position were found to be favorable for activity. nih.gov

The following table summarizes the cytotoxic potencies of selected 4,7-disubstituted 8-methoxyquinazoline derivatives, which can serve as a model for potential modifications of a this compound core.

| Compound | C4-Substituent | C7-Substituent | IC₅₀ (μM) against HCT116 nih.gov | IC₅₀ (μM) against HepG2 nih.gov |

|---|---|---|---|---|

| 15B | Substituted Aniline | N-Methylpiperazine | Data Not Available | Data Not Available |

| 18B | Substituted Aniline | N-Methylpiperazine | 5.64 ± 0.68 | Data Not Available |

These findings suggest that for this compound, modification of the chloro group at C4 with various substituted anilines could be a promising strategy. The electronic nature and steric bulk of the substituent on the aniline ring would likely play a significant role in modulating activity. nih.gov Furthermore, while the target compound has a methoxy group at C7, the introduction of flexible side chains at this position, similar to the N-methylpiperazine in the studied analogs, could be explored.

Exploration of Flexible Side Chains and Their Conformational Impact

The introduction of flexible side chains to the quinazoline scaffold can have a profound impact on the molecule's conformational freedom and its ability to interact with biological targets. The conformation of these side chains can influence binding affinity and selectivity. nih.gov

In the context of the 4,7-disubstituted 8-methoxyquinazoline derivatives, the cyclic amino group at the C7 position represents a flexible side chain. nih.gov The choice of the piperazine (B1678402) ring, and specifically the N-methylpiperazine, was shown to be beneficial for cytotoxic activity. This suggests that the conformational flexibility of the piperazine ring allows for an optimal orientation within the binding site of the target protein.

For this compound, introducing flexible side chains, potentially at the C4 position by replacing the chloro group, could lead to derivatives with improved pharmacological profiles. The conformational analysis of such derivatives, likely through computational modeling, would be essential to understand how the side chain interacts with the target and to guide the design of more potent analogs.

Strategic Incorporation of Functionalities for Enhanced Target Specificity

To enhance the target specificity of quinazoline derivatives, specific functional groups can be strategically incorporated into the molecule. These functionalities can be designed to form key interactions with the active site of a target enzyme or receptor, leading to increased potency and reduced off-target effects. nih.gov

For instance, the introduction of a hydroxamic acid moiety as a zinc-binding functional group has been used to create dual inhibitors of PI3K and HDAC. nih.gov This strategy of incorporating a known pharmacophore for a specific target class onto the quinazoline scaffold is a powerful approach in drug design.

In the case of this compound, the chloro groups at C4 and C8 offer reactive handles for the introduction of various functionalities. For example, the C4-chloro is typically more labile and can be displaced by nucleophiles, allowing for the introduction of side chains designed to target a specific protein. The C8-chloro is generally less reactive but could also be functionalized under specific conditions.

A common strategy for enhancing the specificity of kinase inhibitors is to include a polar side chain that can form hydrogen bonds with the hinge region of the ATP-binding site. nih.gov For this compound, a side chain containing a hydrogen bond donor or acceptor, attached at the C4 position, could be designed to target the hinge region of a specific kinase. The 7-methoxy group can also influence the electronic properties of the quinazoline ring system and potentially participate in hydrogen bonding interactions. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4,8 Dichloro 7 Methoxyquinazoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Elucidation of Binding Modes and Predicted Affinities within Protein Active Sites

In the context of cancer therapy, the Wnt/β-catenin signaling pathway is a critical target due to its frequent overactivation in various cancers. The interaction between β-catenin and Transcription factor 4 (TCF4) is a key step in the activation of Wnt target genes. researchgate.net Consequently, inhibiting this protein-protein interaction is a promising therapeutic strategy.

A study focusing on novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, which share a core structure with 4,8-dichloro-7-methoxyquinazoline, employed a structure-based drug design approach. researchgate.net Molecular docking simulations were performed using AutoDock 4.2.6 to predict how these compounds bind to β-catenin. researchgate.net The X-ray crystal structure of a human β-catenin/TCF4 complex, with the PDB ID 2GL7, was utilized as the receptor model. researchgate.net

The docking studies revealed that these quinazoline (B50416) derivatives are capable of fitting into the active binding site of β-catenin, thereby potentially hindering its interaction with TCF4. researchgate.net While specific binding affinity values for this compound are not detailed in the available research, the study on its analogs suggests a favorable interaction potential. The most potent compound from the series of 4,7-disubstituted 8-methoxyquinazoline derivatives exhibited significant cytotoxic activity against cancer cell lines with dysregulated Wnt/β-catenin signaling, implying a strong correlation between the predicted binding and biological activity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a protein-ligand complex over time. This method is crucial for understanding the flexibility of both the ligand and the protein, as well as for assessing the stability of their interaction.

Assessment of Protein-Ligand Complex Dynamic Stability

As of the current literature survey, no specific molecular dynamics simulation studies have been published for complexes involving this compound. Such studies would be valuable to confirm the stability of the binding mode predicted by molecular docking and to observe the dynamic behavior of the ligand within the β-catenin active site.

Exploration of Ligand Conformational Dynamics within Binding Pockets

Similarly, there is no available research detailing the exploration of the conformational dynamics of this compound within its binding pocket through molecular dynamics simulations. This type of analysis would provide deeper insights into the flexibility of the molecule and how its different conformations might influence its binding affinity and inhibitory activity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as charge distribution, molecular orbitals, and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its interaction with biological targets.

Currently, there are no specific published studies focusing on the quantum chemical calculations for the electronic structure analysis of this compound. Such calculations could provide a more profound understanding of its chemical behavior and aid in the rational design of more potent analogs.

Determination of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Global Reactivity Descriptors

The electronic and reactive properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability. These descriptors include:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance of the molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), it measures the electrophilic power of the molecule.

These descriptors are invaluable in predicting how this compound will interact with other molecules and in understanding its reaction mechanisms.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic character |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions would likely be associated with the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy (B1213986) group.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this molecule, positive potentials might be expected around the hydrogen atoms.

Green: Regions of neutral or near-zero potential.

The MEP surface provides a clear, three-dimensional representation of the molecule's reactivity landscape, guiding the understanding of its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgmpg.de

For this compound, NBO analysis would reveal:

The hybridization of the atomic orbitals involved in forming the bonds.

The natural atomic charges, providing a more refined picture of the charge distribution than simpler methods.

The nature of the bonds (e.g., sigma, pi) and their polarization.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the quinazoline ring.

Advanced Topological Analyses (e.g., Electron Localization Function, Non-Covalent Interactions)

Advanced topological analyses provide deeper insights into the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF): The ELF is a function that maps the probability of finding an electron pair in a given region of space. It provides a clear visualization of core electrons, covalent bonds, and lone pairs, effectively partitioning the molecular space into chemically meaningful regions. For this compound, ELF analysis would precisely delineate the bonding and non-bonding electron domains.

Non-Covalent Interactions (NCI) Analysis: The NCI analysis is used to identify and visualize weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the electron density and its derivatives. The resulting NCI plots use colored isosurfaces to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Repulsive, steric clashes.

This analysis would be particularly useful for understanding the intramolecular and potential intermolecular interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models Correlating Molecular Descriptors with Biological Efficacy

To develop a QSAR model for a series of quinazoline derivatives including this compound, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required. A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Geometrical properties, surface areas, volumes.

Electronic descriptors: Dipole moment, HOMO-LUMO energies, partial charges.

Lipophilic descriptors: LogP.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a mathematical model that correlates a selection of these descriptors with the biological activity. The goal is to create a statistically robust and predictive model that can estimate the activity of new, untested compounds.

Identification of Pharmacophoric Features Essential for Activity

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. These features include:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic groups

Aromatic rings

Positive and negative ionizable groups

By analyzing a set of active quinazoline derivatives, a pharmacophore model can be generated. This model highlights the key structural motifs and their spatial relationships that are critical for binding to a specific biological target. For instance, the nitrogen atoms in the quinazoline ring of this compound could act as hydrogen bond acceptors, while the aromatic ring itself may be involved in hydrophobic interactions. This model would be instrumental in guiding the design of new, more potent quinazoline-based compounds.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME profiling is a critical step in modern drug design, helping to identify potential pharmacokinetic challenges early in the development pipeline. researchgate.net For this compound, while specific experimental data is not publicly available, its ADME profile can be reliably predicted using well-validated computational models such as SwissADME and pkCSM. nih.govacs.orgscispace.comnih.gov These platforms utilize a molecule's structure to calculate a wide range of properties that govern its behavior in the body. researchgate.net Studies on various quinazoline derivatives have demonstrated the utility of these computational approaches in forecasting their drug-like properties. researchgate.nettandfonline.comnih.govjournalgrid.com

The absorption and distribution of a drug molecule are fundamental to its ability to reach its target site in the body. Key parameters governing these processes include aqueous solubility, lipophilicity, gastrointestinal absorption, and the ability to cross biological barriers like the blood-brain barrier (BBB).

Absorption: Predictions for this compound suggest it likely has good gastrointestinal (GI) absorption. This is a common feature predicted for many quinazoline derivatives, which often possess favorable physicochemical properties for oral bioavailability. nih.govfrontiersin.org Computational tools analyze factors governed by rules like Lipinski's Rule of Five to estimate oral absorption. The presence of the methoxy group and two chloro atoms on the quinazoline core influences the molecule's polarity and size, which are critical determinants of its absorption characteristics.

Distribution: The distribution profile of a compound is largely influenced by its lipophilicity (predicted as logP) and its interaction with plasma proteins. For this compound, a moderate to high lipophilicity is anticipated due to the aromatic quinazoline ring and the halogen substituents. This would suggest good tissue penetration but might also lead to higher plasma protein binding. Furthermore, its ability to cross the blood-brain barrier (BBB) is a key consideration. Predictive models often suggest that many quinazoline derivatives have the potential to penetrate the BBB, a characteristic that is crucial for neurologically active agents. nih.gov

Below is a table of predicted absorption and distribution parameters for this compound, generated based on methodologies used by common in silico tools. researchgate.nethumanjournals.comphytojournal.com

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 243.09 g/mol | Influences diffusion and transport across membranes. |

| LogP (Lipophilicity) | 2.5 - 3.5 | Indicates good membrane permeability. |

| Water Solubility (LogS) | Moderately Soluble | Affects dissolution in the gut and formulation. |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral administration. |

| Caco-2 Permeability | Moderate to High | Predicts the rate of absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Likely | Indicates potential for central nervous system activity. |

| Plasma Protein Binding (PPB) | > 90% | High binding can limit the free fraction of the drug. |

| P-glycoprotein (P-gp) Substrate | Likely No | If not a substrate, efflux from cells is less likely. frontiersin.org |

Note: The values in this table are predictive and generated based on computational models commonly applied to small molecules. They are intended for research and exploratory purposes.

Understanding how a compound is metabolized and excreted is vital for predicting its half-life and potential for drug-drug interactions. Computational tools can predict likely metabolic transformations and the enzymes involved. nih.govdntb.gov.uamdpi.com

Metabolic Pathways: The metabolism of this compound is expected to be primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. humanjournals.comphytojournal.com The chemical structure of the compound presents several potential sites for metabolic attack. Predictive models for xenobiotic metabolism suggest the following primary pathways:

O-demethylation: The 7-methoxy group is a prime target for O-demethylation by CYP enzymes (such as CYP2D6 and CYP3A4), which would yield the corresponding 7-hydroxy-4,8-dichloroquinazoline. This is a very common metabolic route for methoxylated aromatic compounds.

Aromatic Hydroxylation: The quinazoline ring itself can undergo hydroxylation at available positions, although this is generally a slower process compared to the demethylation of an activated methoxy group.

Conjugation: The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Computational systems predict these transformations by identifying reactive sites on the molecule and matching them with known enzymatic reaction rules. dntb.gov.uanih.govplos.org

Excretion: The primary route of excretion for the metabolites of this compound is predicted to be renal. Following metabolic conversion to more polar derivatives (e.g., hydroxylated and conjugated forms), the compound would be more readily eliminated from the body in the urine. The rate of total clearance and the potential for renal transporter interactions can also be estimated using in silico models. nih.govnih.gov

The table below summarizes the predicted metabolic and excretion profile.

| Parameter | Predicted Outcome/Pathway | Significance |

| Metabolism | ||

| Primary Metabolic Site | Liver | The main organ for drug metabolism. |

| CYP450 Inhibition | Possible inhibitor of specific isoforms (e.g., CYP2D6) | Potential for drug-drug interactions. |

| CYP450 Substrate | Likely substrate for CYP2D6, CYP3A4 | Indicates the enzymes responsible for its clearance. |

| Predicted Major Metabolite | 4,8-dichloro-7-hydroxyquinazoline | Formed via O-demethylation. |

| Excretion | ||

| Primary Route | Renal (Urine) | Typical for water-soluble metabolites. |

| Total Clearance | Low to Moderate | Influences the dosing interval. |

Note: These predictions are based on computational analysis of the molecule's structure and data from analogous compounds. Experimental verification is required to confirm these findings.

Advanced Spectroscopic and Analytical Characterization of 4,8 Dichloro 7 Methoxyquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4,8-dichloro-7-methoxyquinazoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers the initial and most direct insight into the proton framework of a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the multiplicity, or splitting pattern, reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The proton on the pyrimidine (B1678525) ring (H-2) is anticipated to appear as a singlet at a downfield chemical shift due to the electron-withdrawing effect of the adjacent nitrogen atoms. The two aromatic protons on the benzene (B151609) ring (H-5 and H-6) would likely exhibit chemical shifts influenced by the methoxy and chloro substituents. The methoxy group protons will present as a characteristic singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 8.5 - 8.8 | s | 1H |

| H-5 | 7.6 - 7.8 | s | 1H |

| H-6 | 7.3 - 7.5 | s | 1H |

| -OCH₃ | 3.9 - 4.1 | s | 3H |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a distinct peak.

The ¹³C NMR spectrum of this compound is predicted to display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents (chloro and methoxy groups) and the hybridization of the carbon atoms. Carbons directly attached to electronegative atoms like chlorine and oxygen, as well as the carbons of the heterocyclic ring, are expected to resonate at lower fields (higher ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 158 |

| C-4 | 158 - 161 |

| C-4a | 120 - 123 |

| C-5 | 115 - 118 |

| C-6 | 125 - 128 |

| C-7 | 150 - 153 |

| C-8 | 140 - 143 |

| C-8a | 148 - 151 |

| -OCH₃ | 56 - 58 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While 1D NMR provides essential information, 2D NMR techniques are crucial for establishing the precise connectivity between atoms, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound with adjacent protons, cross-peaks in the COSY spectrum would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This is instrumental in definitively assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of a newly synthesized compound like this compound. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₇Cl₂N₂O⁺ | 228.9930 |

Note: The calculated m/z corresponds to the monoisotopic mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation